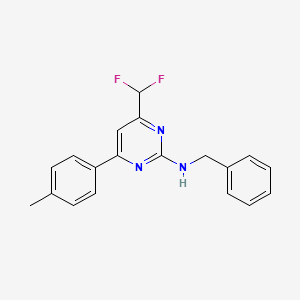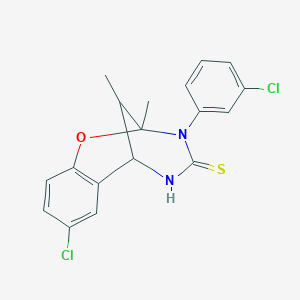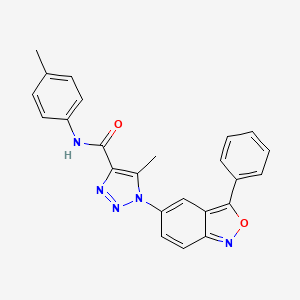![molecular formula C22H20N4O5S B11450952 [4-(4-Nitrophenyl)piperazin-1-yl][6-(phenylsulfonyl)pyridin-3-yl]methanone](/img/structure/B11450952.png)
[4-(4-Nitrophenyl)piperazin-1-yl][6-(phenylsulfonyl)pyridin-3-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a benzenesulfonyl group and a nitrophenyl group
Preparation Methods
The synthesis of 1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors such as acrolein and ammonia.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonation reactions using reagents like benzenesulfonyl chloride.
Formation of the Piperazine Ring: The piperazine ring is formed through cyclization reactions involving diamines and dihaloalkanes.
Coupling Reactions: The final step involves coupling the pyridine and piperazine rings through carbonylation reactions using reagents like phosgene or carbonyl diimidazole.
Industrial production methods often involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The benzenesulfonyl group can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives, nitroso derivatives, and substituted benzenesulfonyl compounds.
Scientific Research Applications
1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is used in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(4-NITROPHENYL)PIPERAZINE include:
1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(4-AMINOPHENYL)PIPERAZINE: This compound has an amino group instead of a nitro group, which affects its reactivity and biological activity.
1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(4-METHOXYPHENYL)PIPERAZINE: The methoxy group provides different electronic properties compared to the nitro group.
1-[6-(BENZENESULFONYL)PYRIDINE-3-CARBONYL]-4-(4-CHLOROPHENYL)PIPERAZINE: The chloro group introduces different steric and electronic effects.
Properties
Molecular Formula |
C22H20N4O5S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[6-(benzenesulfonyl)pyridin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H20N4O5S/c27-22(17-6-11-21(23-16-17)32(30,31)20-4-2-1-3-5-20)25-14-12-24(13-15-25)18-7-9-19(10-8-18)26(28)29/h1-11,16H,12-15H2 |
InChI Key |
WVVHWXYBOVAYFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CN=C(C=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,4-dimethoxy-N-(8-methyl-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B11450880.png)
![6-{1-[2-(4-chlorophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/structure/B11450885.png)
![14,14-dimethyl-5-(3-methylbutylsulfanyl)-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11450890.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]benzamide](/img/structure/B11450899.png)
![4-(difluoromethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methylphenyl)pyrimidin-2-amine](/img/structure/B11450909.png)

![5-(4-Fluorophenyl)-4,6-dioxo-3-(2,3,4-trimethoxyphenyl)octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11450916.png)


![N-{3-[4-(tert-butyl)phenyl]propyl}-N-(2-piperazinoethyl)amine](/img/structure/B11450926.png)
![1-(2-Bromo-5-nitrophenyl)-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11450932.png)
![5-(biphenyl-4-yl)-3-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11450946.png)
![4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide](/img/structure/B11450950.png)
